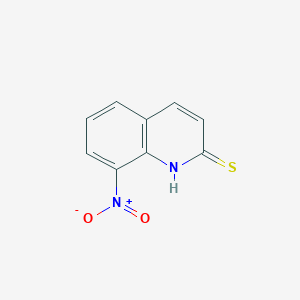
8-Nitroquinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a nitro group at the 8th position and a thione group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 8-nitroquinoline with Lawesson’s reagent under controlled conditions to yield the desired thione derivative .
Industrial Production Methods: Industrial production of 8-Nitroquinoline-2(1H)-thione may involve large-scale nitration processes followed by thionation using efficient and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the nitro group.
Major Products:
Oxidation: Conversion to 8-aminoquinoline-2(1H)-thione.
Reduction: Formation of 8-nitroquinoline-2(1H)-thiol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 8-Nitroquinoline-2(1H)-thione is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins. Additionally, the thione group can chelate metal ions, disrupting essential metal-dependent processes in cells .
Molecular Targets and Pathways:
DNA: Intercalation and alkylation of DNA, leading to inhibition of replication and transcription.
Proteins: Inhibition of enzymes involved in cellular metabolism and signaling pathways.
Metal Ions: Chelation of metal ions such as iron and copper, disrupting metal-dependent enzymatic activities.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various medicinal and industrial applications.
8-Nitroquinoline: Similar structure but lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Mercaptoquinoline: Contains a thiol group instead of a thione group, leading to distinct chemical and biological properties.
Uniqueness: 8-Nitroquinoline-2(1H)-thione stands out due to the presence of both nitro and thione groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for research and application .
Properties
CAS No. |
89647-34-7 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
8-nitro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14) |
InChI Key |
JAAAEXINZBHICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
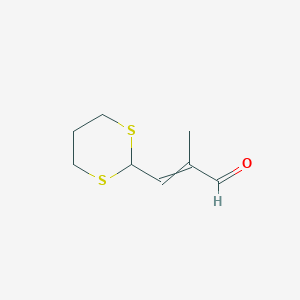
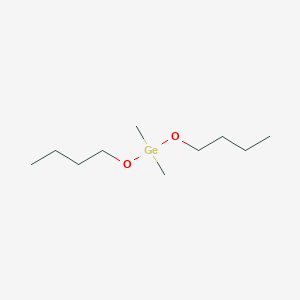
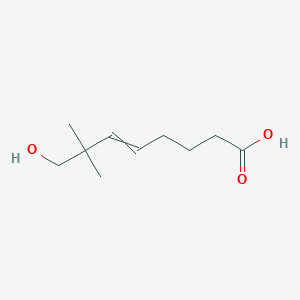

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)


![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
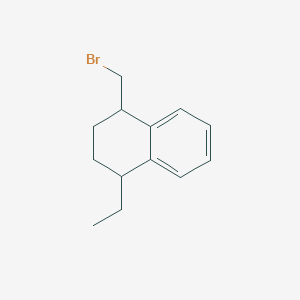
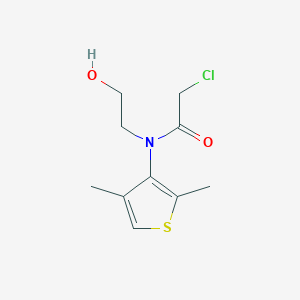
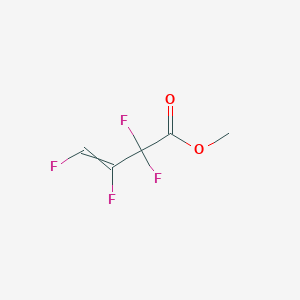
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)

